Methyl 3-methyl-2-oxopent-3-enoate
Description
Methyl 3-methyl-2-oxopent-3-enoate is an α,β-unsaturated keto ester characterized by a conjugated system of a ketone (2-oxo) and an ester group (methyl ester) on a pentenyl backbone. This structure confers unique reactivity, such as participation in cycloaddition reactions and keto-enol tautomerism, which are critical in organic synthesis and pharmaceutical intermediates.
Properties
CAS No. |
52893-08-0 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxopent-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)6(8)7(9)10-3/h4H,1-3H3 |
InChI Key |
UVRACYVHRNTPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cross-Claisen Reaction
A cross-Claisen reaction between methyl acetoacetate and an α,β-unsaturated ester could introduce the required olefinic and methyl groups. For example, reacting methyl acetoacetate with methyl acrylate in the presence of a base like sodium hydride may yield the target compound.
Reaction Conditions
- Reactants : Methyl acetoacetate (1 equiv), methyl acrylate (1.2 equiv)
- Base : Sodium hydride (1.5 equiv)
- Solvent : Tetrahydrofuran
- Temperature : 0°C → 25°C
- Time : 12 hours
Mechanistic Pathway
- Deprotonation of methyl acetoacetate by NaH generates an enolate.
- Nucleophilic attack on methyl acrylate forms a tetrahedral intermediate.
- Elimination of methanol produces the β-keto ester.
Expected Yield
Based on analogous Claisen reactions, yields of 50–70% are achievable, contingent on steric and electronic effects.
Limitations
- Regioselectivity : Competing self-condensation of methyl acetoacetate may reduce efficiency.
- Side Reactions : Michael addition of the enolate to acrylate could form undesired byproducts.
Alkylation of β-Keto Esters
Introducing a methyl group at the α-position of a preformed β-keto ester provides another viable route. This method leverages the nucleophilic character of the β-keto ester enolate.
Enolate Alkylation
Methylation of methyl 2-oxopent-3-enoate using methyl iodide in the presence of a strong base like LDA (lithium diisopropylamide) could yield the target compound.
Reaction Conditions
- Substrate : Methyl 2-oxopent-3-enoate (1 equiv)
- Base : LDA (2.2 equiv)
- Alkylating Agent : Methyl iodide (1.5 equiv)
- Solvent : Tetrahydrofuran
- Temperature : −78°C → 0°C
Mechanistic Pathway
- LDA deprotonates the α-carbon of the β-keto ester, forming a resonance-stabilized enolate.
- The enolate attacks methyl iodide, delivering the methyl group.
Challenges
- Substrate Accessibility : Methyl 2-oxopent-3-enoate must first be synthesized, potentially via oxidation of a hydroxy ester.
- Over-Alkylation : Excess methyl iodide may lead to dialkylation, necessitating careful stoichiometric control.
Oxidative Decarboxylation
Oxidative decarboxylation of α-keto acids presents an alternative pathway. While less conventional for β-keto esters, this method could be adapted using malonic acid derivatives.
Lead Tetraacetate-Mediated Decarboxylation
Reacting methyl 3-methyl-2-oxopent-3-enoic acid with lead tetraacetate in acetic acid could yield the target ester via decarboxylative elimination.
Reaction Conditions
- Substrate : Methyl 3-methyl-2-oxopent-3-enoic acid (1 equiv)
- Oxidizing Agent : Lead tetraacetate (1.2 equiv)
- Solvent : Glacial acetic acid
- Temperature : 80°C
- Time : 4 hours
Expected Outcome
Decarboxylation generates a carbocation intermediate, which undergoes elimination to form the α,β-unsaturated β-keto ester.
Drawbacks
- Toxicity : Lead tetraacetate is highly toxic, complicating large-scale synthesis.
- Acid Sensitivity : The enone system may undergo acid-catalyzed dimerization.
Comparative Analysis of Methods
The table below evaluates the feasibility of each synthetic route based on yield, scalability, and practicality:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ketones.
Scientific Research Applications
Methyl 3-methyl-2-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxopent-3-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its α,β-unsaturated ester moiety allows it to undergo Michael addition reactions, forming covalent bonds with nucleophiles. These interactions are crucial in its biological and chemical activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares functional groups with several methyl esters and α,β-unsaturated systems reported in the literature:



Key Observations :
- Reactivity: The α,β-unsaturated ketone in this compound differentiates it from saturated esters (e.g., methyl palmitate), enabling nucleophilic attacks at the β-position .
- Synthetic Utility: Similar to Methyl 2-benzoylamino-3-arylaminobut-2-enoate, the compound may serve as a precursor for heterocycles, leveraging its conjugated system .
- Biological Relevance: Unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), this compound lacks a complex cyclic framework, limiting its natural product applications but enhancing synthetic versatility .
Spectroscopic and Crystallographic Comparisons
- NMR and FTIR: Methyl shikimate () displays distinct $ ^1H $ NMR signals for ester methyl groups (~3.7 ppm) and carbonyl carbons (~170 ppm in $ ^{13}C $ NMR). This compound would likely exhibit similar peaks, with additional signals for the α,β-unsaturated ketone (C=O ~200 ppm) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-methyl-2-oxopent-3-enoate, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The compound’s synthesis typically involves esterification or condensation reactions. Key parameters include temperature control (e.g., 0–5°C for ketone stabilization), solvent choice (polar aprotic solvents like THF for nucleophilic substitution), and catalysts (e.g., DMAP for acyl transfer). Purification via fractional distillation or column chromatography (using silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from byproducts like unreacted α,β-unsaturated ketones. Reaction monitoring via TLC or in-situ FTIR ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the ester carbonyl (δ ~165–170 ppm), α,β-unsaturated ketone (δ ~190–200 ppm), and methyl/methylene groups. DEPT-135 distinguishes CH₃ from CH₂ groups.
- IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (conjugated ketone).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ at m/z 158.0947), while fragmentation patterns reveal cleavage at the ester and ketone moieties.
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .
Q. How can reaction byproducts during the synthesis of this compound be minimized?
- Methodological Answer : Byproducts like dimerized esters or hydration adducts arise from uncontrolled reaction kinetics. Strategies include:
- Slow addition of reagents (e.g., methylating agents) to avoid local overheating.
- Use of anhydrous conditions (molecular sieves) to prevent hydrolysis.
- Quenching reactive intermediates (e.g., enolates) with acetic acid before workup.
GC-MS or HPLC analysis quantifies impurity profiles .
Advanced Research Questions
Q. What computational approaches predict the regioselectivity of nucleophilic additions to this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify electrophilic sites. For example, the α,β-unsaturated ketone’s LUMO+1 orbital often directs nucleophilic attack at the β-carbon. Solvent effects (PCM models) and steric maps (Hirshfeld surfaces) refine predictions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots corroborates computational findings .
Q. How can crystallographic challenges in resolving this compound’s structure be addressed?
- Methodological Answer : Crystallization from ether/pentane at −20°C often yields suitable single crystals. Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution for low-symmetry space groups. SHELXL refinement with anisotropic displacement parameters and TWIN/BASF commands resolves twinning or disorder. ORTEP-3 visualizes thermal ellipsoids and validates hydrogen-bonding networks (R-factor < 5%) .
Q. What mechanisms explain contradictory reactivity data in this compound’s reduction reactions?
- Methodological Answer : Discrepancies between LiAlH₄ (selective ketone reduction) and NaBH₄ (partial ester reduction) arise from solvent polarity and hydride accessibility. In situ IR monitors intermediate enol formation. Kinetic studies (Eyring plots) differentiate concerted vs. stepwise pathways. Contradictions in literature may stem from trace metal catalysts (e.g., Fe³⁺) or moisture content, necessitating strict anaerobic protocols .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
- Methodological Answer : Graph-set analysis (Etter’s rules) classifies intermolecular interactions. The ester carbonyl often acts as a hydrogen-bond acceptor with methyl C–H donors (C–H···O ~2.8 Å). Crystal packing motifs (e.g., herringbone vs. layered) are mapped via Mercury software. Temperature-dependent XRD reveals phase transitions driven by H-bond dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



